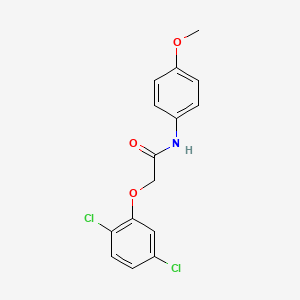

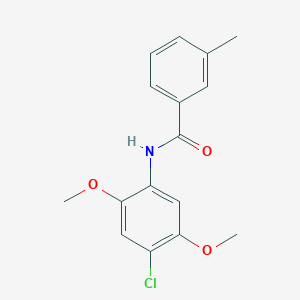

![molecular formula C14H18ClNO3S B5523433 (4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)

(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol, also known as COTAM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. COTAM is a member of the oxazepine family and has a molecular weight of 365.86 g/mol. In

Aplicaciones Científicas De Investigación

Synthesis and Application in Antimicrobial Agents

The synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases a related compound's potential in developing antimicrobial solutions. The study outlines the stepwise synthesis, leading to compounds with moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Catalytic Applications in Chiral Synthesis

The enantioselective catalytic borane reductions of achiral ketones, leading to the synthesis of chiral β-amino alcohols, reveal the potential application of related structures in chiral synthesis. Utilizing chiral catalysts, the research provides a method for converting prochiral ketones to chiral secondary alcohols in high optical purity, highlighting the versatility of such compounds in synthetic chemistry (Martens, Dauelsberg, Behnen, & Wallbaum, 1992).

Applications in Heterocyclic Compound Synthesis

Research focusing on the synthesis of novel heterocyclic compounds derived from related structures, investigated for lipase and α-glucosidase inhibition, points to the utility of such compounds in medicinal chemistry. The synthesis pathway and subsequent biological activity testing demonstrate the role of these structures in developing new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).

Anticancer and Antimicrobial Synthesis

The creation of biologically potent heterocyclic compounds, incorporating structures similar to the query compound, showcases their potential in anticancer and antimicrobial applications. The compounds were tested against a panel of cancer cell lines and pathogenic bacterial and fungal strains, demonstrating significant biological activity and underscoring the importance of such compounds in the development of new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

Photodegradation Studies

Research on the photodegradation of the azole fungicide triadimefon, involving a structure with similarities to the compound , offers insights into environmental chemistry applications. The study explores the degradation pathways and products under various conditions, contributing to our understanding of how such compounds behave in environmental contexts (Nag & Dureja, 1997).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3S/c15-12-1-3-13(4-2-12)20-10-14(18)16-5-6-19-9-11(7-16)8-17/h1-4,11,17H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKWQYWIKDQCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CSC2=CC=C(C=C2)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}ethanesulfonamide hydrochloride](/img/structure/B5523368.png)

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)

![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)

![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)

![N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)

![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)